7-fluoro-4-methoxy-1H-indazol-3-amine
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Overview
Description
7-fluoro-4-methoxy-1H-indazol-3-amine is a chemical compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The presence of fluorine and methoxy groups in the compound enhances its chemical stability and biological activity.
Mechanism of Action
Target of Action
Indazole derivatives have been known to exhibit antitumor activity , suggesting potential targets within cancerous cells.
Mode of Action
Some indazole derivatives have been found to inhibit cell growth of neoplastic cell lines, causing a block in the g0–g1 phase of the cell cycle . This suggests that 7-fluoro-4-methoxy-1H-indazol-3-amine might interact with its targets to disrupt cell cycle progression.
Biochemical Pathways
Given the potential antitumor activity of indazole derivatives , it is plausible that this compound could affect pathways related to cell proliferation and apoptosis.
Result of Action
Based on the known effects of some indazole derivatives, it is possible that this compound could lead to the inhibition of cell growth in certain neoplastic cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-4-methoxy-1H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoro-2-nitroaniline with methoxyacetaldehyde in the presence of a reducing agent to form the intermediate, which is then cyclized to yield the target compound . The reaction conditions often involve the use of catalysts such as copper acetate and solvents like dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-4-methoxy-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
7-fluoro-4-methoxy-1H-indazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A parent compound with similar biological activities.
4-methoxy-1H-indazole: Lacks the fluorine group but shares similar structural features.
7-fluoro-1H-indazole: Lacks the methoxy group but contains the fluorine group.
Uniqueness
7-fluoro-4-methoxy-1H-indazol-3-amine is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical stability and biological activity compared to other similar compounds .
Properties
CAS No. |
1240518-37-9 |
---|---|
Molecular Formula |
C8H8FN3O |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.